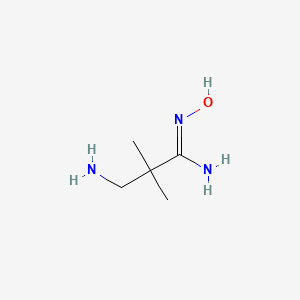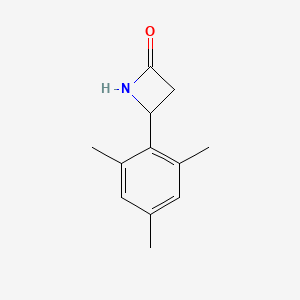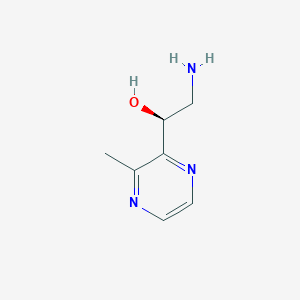
(1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is a chiral compound with a specific stereochemistry at the 1-position This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 3-methylpyrazin-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyrazine and ethylene oxide.
Reaction Conditions: The key step involves the nucleophilic addition of 3-methylpyrazine to ethylene oxide under basic conditions to form the intermediate 2-(3-methylpyrazin-2-yl)ethanol.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques, such as using chiral catalysts or chiral chromatography, to obtain the desired (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated chiral resolution systems to streamline the production process.
化学反応の分析
Types of Reactions
(1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-1-(3-methylpyrazin-2-yl)ethanone.
Reduction: Formation of 2-amino-1-(3-methylpyrazin-2-yl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for selective interactions.
類似化合物との比較
Similar Compounds
(1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-Amino-1-(3-methylpyrazin-2-yl)ethanol: The racemic mixture of the compound.
2-Amino-1-(3-methylpyrazin-2-yl)ethanone: The oxidized form of the compound.
Uniqueness
(1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and drug development.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
(1S)-2-amino-1-(3-methylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C7H11N3O/c1-5-7(6(11)4-8)10-3-2-9-5/h2-3,6,11H,4,8H2,1H3/t6-/m0/s1 |
InChIキー |
CCXJDBBBKHZLLT-LURJTMIESA-N |
異性体SMILES |
CC1=NC=CN=C1[C@H](CN)O |
正規SMILES |
CC1=NC=CN=C1C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
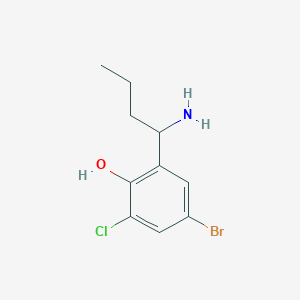
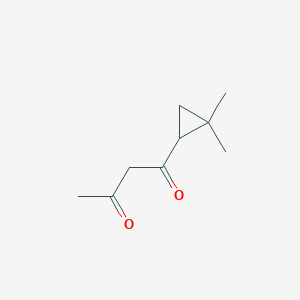
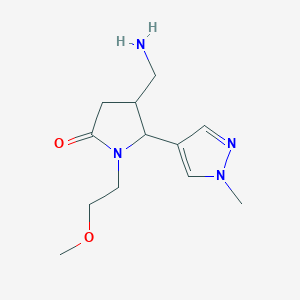
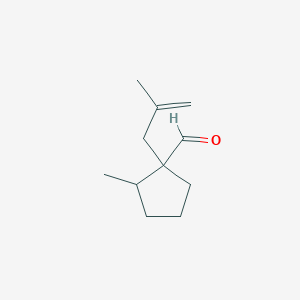
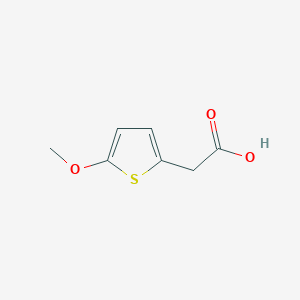
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)
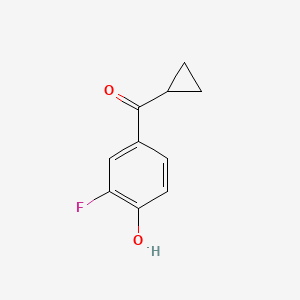

![3-[(Dicyclopropylmethyl)amino]propan-1-ol](/img/structure/B13309022.png)
![3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine](/img/structure/B13309026.png)

